Fluroxypyr-meptyl
Fluroxypyr-meptyl
Fluroxypyr-meptyl is an esterified form of the herbicide fluroxypyr (it is a pro-herbicide, similar to a pro-drug). After predominantly foliar uptake, the ester is hydrolyzed to the parent acid, which is the herbicidally active form. Fluroxypyr is a pyridine-based herbicide used to control established broadleaf weeds and woody brush. It is registered for use on corn, wheat, barley, oats, sorghum, forage, hay, onions, fallow cropland, industrial sites, and rights-of-way, as well as home lawns and recreational sites such as golf courses, parks, and sports fields
Brand Name:
Vulcanchem
CAS No.:
81406-37-3
VCID:
VC20854995
InChI:
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)
SMILES:
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F
Molecular Formula:
C15H21Cl2FN2O3
Molecular Weight:
367.2 g/mol
Fluroxypyr-meptyl
CAS No.: 81406-37-3
Cat. No.: VC20854995
Molecular Formula: C15H21Cl2FN2O3
Molecular Weight: 367.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluroxypyr-meptyl is an esterified form of the herbicide fluroxypyr (it is a pro-herbicide, similar to a pro-drug). After predominantly foliar uptake, the ester is hydrolyzed to the parent acid, which is the herbicidally active form. Fluroxypyr is a pyridine-based herbicide used to control established broadleaf weeds and woody brush. It is registered for use on corn, wheat, barley, oats, sorghum, forage, hay, onions, fallow cropland, industrial sites, and rights-of-way, as well as home lawns and recreational sites such as golf courses, parks, and sports fields |
|---|---|
| CAS No. | 81406-37-3 |
| Molecular Formula | C15H21Cl2FN2O3 |
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
| Standard InChI | InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20) |
| Standard InChI Key | OLZQTUCTGLHFTQ-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
| Canonical SMILES | CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
| Melting Point | 59.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator